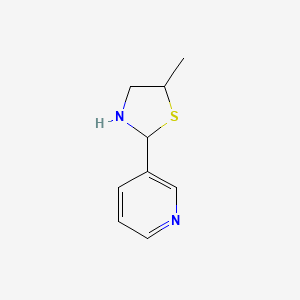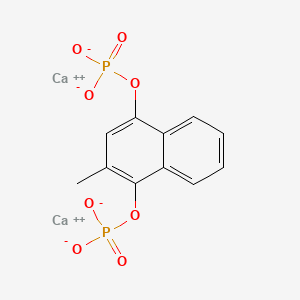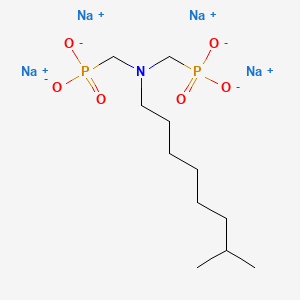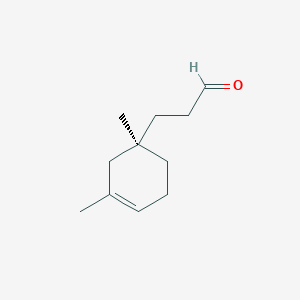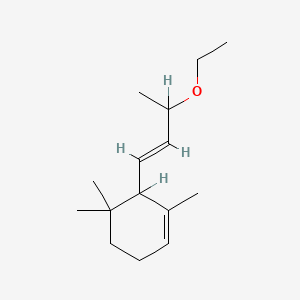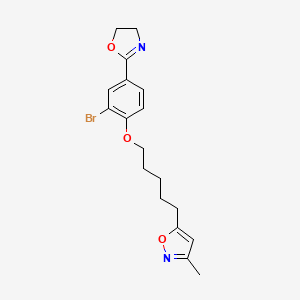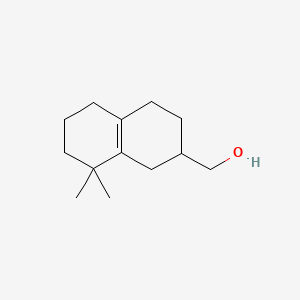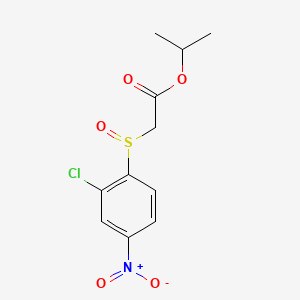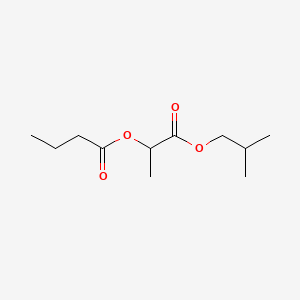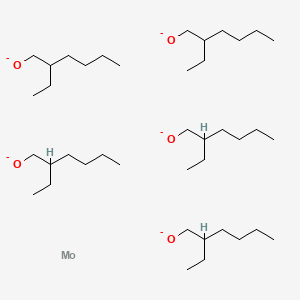
Molybdenum pentakis(2-ethylhexanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum pentakis(2-ethylhexanolate) is an organometallic compound with the chemical formula C40H85MoO5 . It is a coordination complex where a central molybdenum atom is bonded to five 2-ethylhexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum pentakis(2-ethylhexanolate) can be synthesized through the reaction of molybdenum pentachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:
MoCl5+5C8H17OH→Mo(OC8H17)5+5HCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods: Industrial production of molybdenum pentakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Molybdenum pentakis(2-ethylhexanolate) can undergo oxidation reactions, where the molybdenum center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one or more 2-ethylhexanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New molybdenum complexes with different ligands.
Scientific Research Applications
Molybdenum pentakis(2-ethylhexanolate) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is used in the preparation of molybdenum-containing materials, which have applications in electronics and coatings.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a precursor for molybdenum-based drugs.
Mechanism of Action
The mechanism of action of molybdenum pentakis(2-ethylhexanolate) involves the coordination of the molybdenum center with various substrates. The 2-ethylhexanolate ligands can be displaced or modified during reactions, allowing the molybdenum center to participate in catalytic cycles. The molecular targets and pathways depend on the specific application, such as catalysis or material synthesis .
Comparison with Similar Compounds
Molybdenum pentakis(2-ethylhexanoate): Similar structure but with different ligands.
Molybdenum pentakis(2-ethylhexanoate): Another molybdenum complex with similar applications.
Molybdenum pentakis(2-ethylhexanoate): Used in similar catalytic and material science applications.
Uniqueness: Molybdenum pentakis(2-ethylhexanolate) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other molybdenum complexes. Its applications in catalysis and materials science are particularly noteworthy .
Properties
CAS No. |
93840-01-8 |
|---|---|
Molecular Formula |
C40H85MoO5-5 |
Molecular Weight |
742.0 g/mol |
IUPAC Name |
2-ethylhexan-1-olate;molybdenum |
InChI |
InChI=1S/5C8H17O.Mo/c5*1-3-5-6-8(4-2)7-9;/h5*8H,3-7H2,1-2H3;/q5*-1; |
InChI Key |
FDWVTPMRJGBAJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


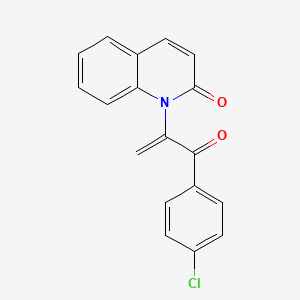
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
